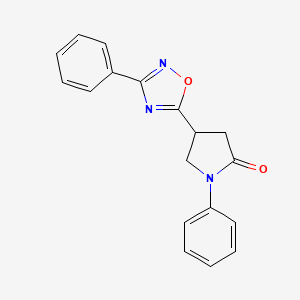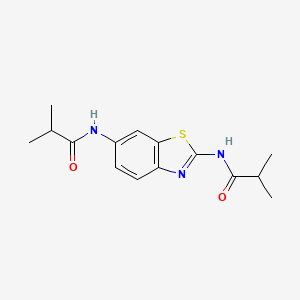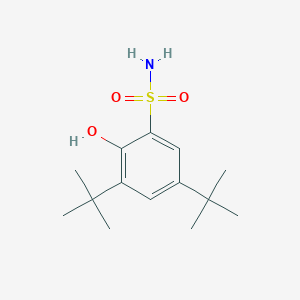
3,5-di-tert-butyl-2-hydroxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-di-tert-butyl-2-hydroxybenzenesulfonamide, also known as Tiron, is a chemical compound that has been widely used in scientific research due to its antioxidant and metal chelating properties. Tiron has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用機序
3,5-di-tert-butyl-2-hydroxybenzenesulfonamide exerts its antioxidant and metal chelating properties through multiple mechanisms. It can scavenge free radicals and reduce the level of ROS in cells. This compound can also chelate metal ions, which can cause oxidative damage to cells. Additionally, this compound has been shown to activate the Nrf2-Keap1 pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can protect cells from oxidative stress and reduce the level of ROS in cells. This compound has also been found to chelate metal ions, which can cause oxidative damage to cells. Additionally, this compound has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
3,5-di-tert-butyl-2-hydroxybenzenesulfonamide has several advantages for lab experiments. It is readily available and relatively inexpensive. This compound is also stable under various experimental conditions and can be easily dissolved in water or organic solvents. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experiments. Additionally, this compound can interfere with some assays, such as the ferrozine assay, which is commonly used to measure iron chelation.
将来の方向性
There are several future directions for the research on 3,5-di-tert-butyl-2-hydroxybenzenesulfonamide. One potential direction is to investigate its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its antioxidant and metal chelating properties. Further research is also needed to optimize the synthesis method of this compound and improve its solubility in water. Finally, the potential side effects of this compound need to be further investigated to ensure its safety for therapeutic use.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its antioxidant and metal chelating properties. This compound has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Further research is needed to fully understand the mechanism of action of this compound and optimize its synthesis method. This compound has several advantages for lab experiments, but also has some limitations. Overall, this compound has great potential for therapeutic use and warrants further investigation.
合成法
3,5-di-tert-butyl-2-hydroxybenzenesulfonamide can be synthesized by the reaction of 3,5-di-tert-butyl-2-hydroxybenzenesulfonyl chloride with ammonia in the presence of a base. The resulting product is then purified through recrystallization.
科学的研究の応用
3,5-di-tert-butyl-2-hydroxybenzenesulfonamide has been extensively used in scientific research due to its antioxidant and metal chelating properties. It has been shown to protect cells from oxidative stress and reduce the level of reactive oxygen species (ROS) in cells. This compound has also been found to chelate metal ions, such as iron and copper, which can cause oxidative damage to cells. Therefore, this compound has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
特性
IUPAC Name |
3,5-ditert-butyl-2-hydroxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(8-9)19(15,17)18/h7-8,16H,1-6H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKLXBMUXAJGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)S(=O)(=O)N)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}pyridine](/img/structure/B5317675.png)
![ethyl {2-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5317691.png)
![ethyl 7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5317696.png)
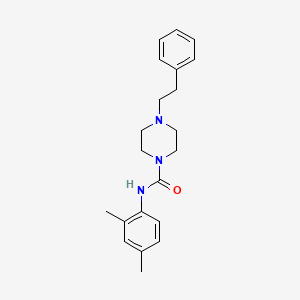
![N~4~-[2-chloro-5-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5317703.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5317711.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5317724.png)
![3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[2,3-d]pyrimidin-4-yl-1,4'-bipiperidine](/img/structure/B5317729.png)
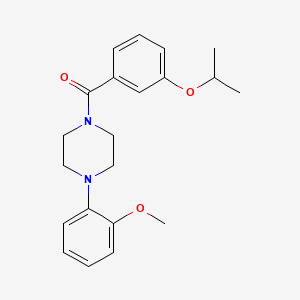
![3-({4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino)-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5317731.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5317738.png)
![ethyl 1-[3-(2-cyanophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5317739.png)
